6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1421311-74-1
VCID: VC3191743
InChI: InChI=1S/C11H7FN2O3/c12-7-3-1-2-6(4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17)
SMILES: C1=CC(=CC(=C1)F)C2=NNC(=O)C(=C2)C(=O)O
Molecular Formula: C11H7FN2O3
Molecular Weight: 234.18 g/mol

6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

CAS No.: 1421311-74-1

Cat. No.: VC3191743

Molecular Formula: C11H7FN2O3

Molecular Weight: 234.18 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid - 1421311-74-1

Specification

CAS No. 1421311-74-1
Molecular Formula C11H7FN2O3
Molecular Weight 234.18 g/mol
IUPAC Name 3-(3-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid
Standard InChI InChI=1S/C11H7FN2O3/c12-7-3-1-2-6(4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17)
Standard InChI Key VUUIGXSBMCAUNP-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=NNC(=O)C(=C2)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)F)C2=NNC(=O)C(=C2)C(=O)O

Introduction

Synthesis and Preparation

The synthesis of pyridazine derivatives typically involves condensation reactions or cyclization processes. For instance, the preparation of Ethyl 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate might involve similar methods, although specific details for 6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid are not available .

Biological Activity

Pyridazine derivatives have shown potential in various biological applications:

  • Antimicrobial Activity: Some pyridazine compounds exhibit activity against bacteria and fungi .

  • Anticancer Activity: Pyridazine derivatives have been studied for their anticancer properties, although specific data on 6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is lacking .

Research Findings and Future Directions

Given the limited information available on 6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, further research is needed to explore its chemical properties, synthesis methods, and biological activities. This could involve in vitro studies to assess its potential as an antimicrobial or anticancer agent.

Data Table: Comparison of Pyridazine Derivatives

Compound NameMolecular FormulaMolecular WeightBiological Activity
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acidC11H7FN2O3234.18 g/molPotential antimicrobial/anticancer
5,6-bis(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrileC17H9F2N3O309.2697 g/molNot specified
Ethyl 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylateC13H11FN2O3Not specifiedNot specified

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